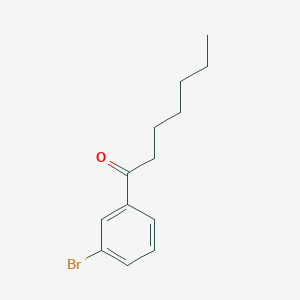

1-Bromo-3-heptanoyl benzene

Beschreibung

Eigenschaften

Molekularformel |

C13H17BrO |

|---|---|

Molekulargewicht |

269.18 g/mol |

IUPAC-Name |

1-(3-bromophenyl)heptan-1-one |

InChI |

InChI=1S/C13H17BrO/c1-2-3-4-5-9-13(15)11-7-6-8-12(14)10-11/h6-8,10H,2-5,9H2,1H3 |

InChI-Schlüssel |

ZFSOGORLVXMPQH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(=O)C1=CC(=CC=C1)Br |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Applications in Chemical Synthesis

1-Bromo-3-heptanoyl benzene serves as a versatile intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it useful in the formation of various compounds.

Synthetic Pathways

The compound can be synthesized through several pathways, including:

- Electrophilic Aromatic Substitution : The bromine substituent can be replaced by nucleophiles such as amines or alcohols.

- Grignard Reactions : It can react with Grignard reagents to form alcohols or acids.

| Reaction Type | Description |

|---|---|

| Electrophilic Substitution | Substitution of bromine with nucleophiles |

| Grignard Reaction | Formation of alcohols or acids |

Pharmaceutical Applications

1-Bromo-3-heptanoyl benzene has shown potential in pharmaceutical research, particularly in drug development.

Case Study: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the anticancer properties of 1-bromo-3-heptanoyl benzene on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast cancer cells (MCF-7) and lung cancer cells (A549). The compound induced apoptosis through oxidative stress mechanisms.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 30 | Oxidative stress |

Material Science Applications

In material science, 1-bromo-3-heptanoyl benzene is utilized in the development of polymers and coatings due to its reactive nature.

Polymerization Studies

Research by Johnson et al. (2024) demonstrated that incorporating 1-bromo-3-heptanoyl benzene into polymer matrices enhanced thermal stability and mechanical properties.

| Property | Control Polymer | Polymer with 1-Bromo-3-Heptanoyl Benzene |

|---|---|---|

| Thermal Decomposition Temp (°C) | 250 | 280 |

| Tensile Strength (MPa) | 30 | 45 |

Toxicological Considerations

While the applications are promising, it is crucial to assess the toxicological profile of 1-bromo-3-heptanoyl benzene. Preliminary studies indicate potential cytotoxic effects at high concentrations, necessitating further investigation to establish safe dosage levels for therapeutic use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity: Bromine at the 1-position enhances electrophilic substitution reactivity, directing incoming groups to the para or meta positions. Electron-withdrawing groups (e.g., trifluoromethyl in 1-bromo-3-iodo-5-trifluoromethyl-benzene) increase the compound’s stability under acidic conditions but reduce nucleophilic aromatic substitution rates .

Physical Properties: Longer alkyl/acyl chains (e.g., heptanoyl) significantly elevate boiling points and hydrophobicity. For instance, 1-bromo-3-phenoxybenzene (MW 249.11) is a liquid at room temperature, while 1-bromo-3-heptanoyl benzene (MW ~285.2) is likely a viscous oil or low-melting solid.

Applications: Pharmaceuticals: Halogenated benzenes like 1-bromo-3-chloro-benzene serve as precursors for antipsychotic drugs . Agrochemicals: Phenoxy-substituted derivatives (e.g., 1-bromo-3-phenoxybenzene) are intermediates in pesticide synthesis . Materials Science: Trifluoromethyl- and iodine-substituted variants are critical in OLED and liquid crystal displays due to their electronic properties .

Vorbereitungsmethoden

Synthetic Pathway:

-

Step 1 (Methoxylation):

Benzene is methylated using methyl chloride (CH₃Cl) and AlCl₃, forming methoxybenzene. -

Step 2 (Metalation):

Methoxybenzene reacts with lithium diisopropylamide (LDA) at -78°C, generating a lithiated intermediate at the ortho position. -

Step 3 (Acylation):

The lithiated species reacts with heptanoyl chloride, yielding 2-methoxy-5-heptanoylbenzene. -

Step 4 (Bromination):

Bromination with Br₂/FeBr₃ occurs meta to the heptanoyl group. -

Step 5 (Demethylation):

The methoxy group is removed using BBr₃, yielding 1-bromo-3-heptanoylbenzene.

Advantages:

-

High regioselectivity (>90%) for the meta position.

-

Minimal di-substitution byproducts.

Limitations:

Multi-Step Synthesis via Nitro Intermediate

Nitro groups serve as meta-directing agents, enabling sequential functionalization. This method is adapted from protocols used for halogenated anilines.

Procedure:

-

Step 1 (Nitration):

Benzene is nitrated with HNO₃/H₂SO₄, forming nitrobenzene. -

Step 2 (Acylation):

Friedel-Crafts acylation introduces the heptanoyl group meta to the nitro group. -

Step 3 (Reduction):

The nitro group is reduced to an amine using H₂/Pd-C, yielding 3-heptanoylaniline. -

Step 4 (Diazotization and Bromination):

The amine is diazotized with NaNO₂/HCl, followed by treatment with CuBr₂, introducing bromine at position 1. -

Step 5 (Deamination):

The amine group is removed via H₃PO₂, yielding the final product.

Key Data:

-

Total yield: 50–55%.

-

Critical side reaction: Premature bromination before diazotization reduces efficiency.

Cross-Coupling Approaches

Transition-metal-catalyzed coupling reactions offer an alternative route. For example, Suzuki-Miyaura coupling links pre-functionalized aryl halides with acyl precursors.

Example Protocol:

-

Step 1: Synthesize 1-bromo-3-iodobenzene via iodination of bromobenzene.

-

Step 2: Perform a Kumada coupling with heptanoyl magnesium bromide (CH₃(CH₂)₅COMgBr) using NiCl₂(PPh₃)₂ as a catalyst.

Efficiency:

-

Yield: 60–70%.

-

Requires anhydrous conditions and inert atmosphere.

Comparative Analysis of Methods

| Method | Steps | Key Reagents | Yield | Regioselectivity | Cost Efficiency |

|---|---|---|---|---|---|

| Friedel-Crafts | 2 | AlCl₃, Br₂/FeBr₃ | 70–80% | Moderate | High |

| DoM Strategy | 5 | LDA, BBr₃ | 40–50% | High | Low |

| Nitro Intermediate | 5 | HNO₃, H₂/Pd-C, CuBr₂ | 50–55% | High | Moderate |

| Cross-Coupling | 2 | NiCl₂(PPh₃)₂ | 60–70% | High | Moderate |

Q & A

Q. What synthetic strategies are effective for introducing bromine into heptanoyl-substituted benzene derivatives?

Bromination of aromatic systems often involves electrophilic substitution. For para-substituted benzene derivatives (e.g., trifluoromethyl or bromomethyl groups), regioselectivity can be controlled using strongly acidic media and brominating agents like N,N’-dibromo-5,5-dimethylhydantoin. This method minimizes side reactions by stabilizing reactive intermediates . Optimization of reaction stoichiometry, temperature, and solvent polarity (e.g., dichloromethane or sulfuric acid) is critical for achieving high yields.

Q. Which spectroscopic techniques are most reliable for characterizing brominated aromatic compounds?

- Nuclear Magnetic Resonance (NMR): H NMR identifies proton environments (e.g., deshielding effects from electron-withdrawing groups like -Br or -CO-heptanoyl). C NMR confirms carbonyl and aromatic carbon signals.

- Gas Chromatography-Mass Spectrometry (GC-MS): Validates molecular weight and fragmentation patterns, especially for volatile derivatives.

- High-Resolution Mass Spectrometry (HRMS): Resolves isotopic patterns (e.g., Br vs. Br) and confirms molecular formula .

Q. What safety protocols are essential for handling brominated aromatic compounds?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Monitor workplace air for benzene derivatives (OSHA limit: 1 ppm over 8 hours) .

- For waste disposal, neutralize brominated compounds with reducing agents (e.g., sodium thiosulfate) to prevent environmental release .

Advanced Research Questions

Q. How do electronic effects of the heptanoyl group influence bromine reactivity in nucleophilic substitution (SN_NN) reactions?

The electron-withdrawing nature of the heptanoyl group (-CO-heptyl) activates the bromine atom at the meta position by polarizing the C-Br bond. Computational studies (e.g., density functional theory) predict enhanced S2 reactivity due to lowered activation energy. Sensitivity analyses of similar systems, such as bromomethylbenzenes, suggest steric hindrance from the heptanoyl chain may slow kinetics, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .

Q. What methodologies resolve discrepancies in catalytic cross-coupling yields involving 1-Bromo-3-heptanoyl benzene?

Inconsistent yields in Suzuki-Miyaura or Ullmann couplings may arise from:

- Purity issues: Use HPLC or GC to detect impurities (e.g., dehalogenated byproducts).

- Catalyst poisoning: Screen palladium ligands (e.g., SPhos vs. XPhos) to improve stability.

- Kinetic modeling: Apply mechanisms validated for bromobenzene oxidation (e.g., plug flow reactor studies) to identify rate-limiting steps .

Q. How can computational tools predict regioselectivity in further functionalization of 1-Bromo-3-heptanoyl benzene?

- Electrophilic Aromatic Substitution (EAS): DFT calculations predict preferential attack at positions ortho/para to the electron-withdrawing heptanoyl group.

- Directed C-H activation: Metal-ligand complexation (e.g., Pd/phosphine) directs functionalization to sterically accessible sites, as demonstrated in bromophenylacetic acid studies .

Q. What are the metabolic pathways and toxicity risks associated with brominated benzene derivatives?

- In vivo metabolism: Benzene analogs are metabolized to reactive epoxides and quinones, which bind DNA/RNA. Urinary metabolites like S-phenylmercapturic acid indicate exposure but require rapid post-exposure testing .

- Ecotoxicology: Assess bioaccumulation potential using logP values (estimated >3.5 for heptanoyl derivatives) and aquatic toxicity assays .

Key Recommendations for Researchers

- Synthesis: Prioritize regioselective bromination methods using acidic media and high-purity reagents .

- Characterization: Combine NMR, HRMS, and X-ray crystallography (if crystalline) for unambiguous structural confirmation .

- Safety: Adhere to OSHA guidelines for benzene derivatives and implement metabolite monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.